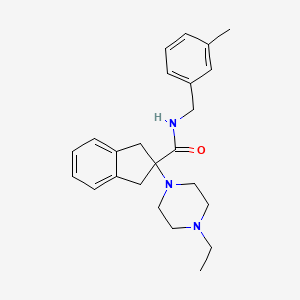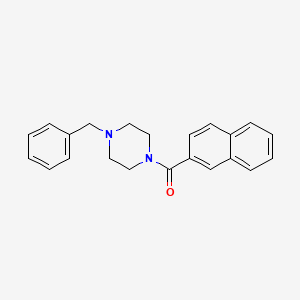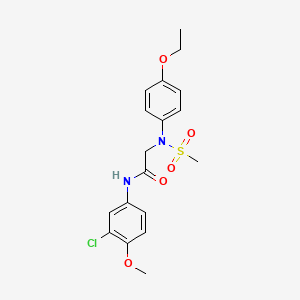
2-(4-ethyl-1-piperazinyl)-N-(3-methylbenzyl)-2-indanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-ethyl-1-piperazinyl)-N-(3-methylbenzyl)-2-indanecarboxamide, also known as GW-501516 or Endurobol, is a synthetic drug that has gained popularity in the scientific community due to its potential use in treating various diseases. It is a selective agonist of the peroxisome proliferator-activated receptor delta (PPARδ), which plays a crucial role in regulating lipid and glucose metabolism, as well as inflammation and oxidative stress.
Wirkmechanismus
2-(4-ethyl-1-piperazinyl)-N-(3-methylbenzyl)-2-indanecarboxamide exerts its effects by activating PPARδ, which regulates the expression of genes involved in lipid and glucose metabolism, as well as inflammation and oxidative stress. Activation of PPARδ leads to increased fatty acid oxidation, glucose uptake, and mitochondrial biogenesis, which results in improved energy metabolism and insulin sensitivity. It also reduces inflammation and oxidative stress by inhibiting the expression of pro-inflammatory cytokines and increasing the expression of antioxidant enzymes.
Biochemical and Physiological Effects
This compound has been shown to have numerous biochemical and physiological effects, including improved lipid and glucose metabolism, reduced inflammation and oxidative stress, and increased energy expenditure. It has also been shown to improve cardiovascular function by reducing the risk of atherosclerosis and hypertension. Additionally, it has been shown to have anti-cancer effects by inhibiting the growth and proliferation of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-(4-ethyl-1-piperazinyl)-N-(3-methylbenzyl)-2-indanecarboxamide in lab experiments include its high selectivity for PPARδ, its ability to improve energy metabolism and insulin sensitivity, and its anti-inflammatory and anti-oxidative properties. However, its limitations include its potential toxicity and the need for further studies to determine its long-term safety and efficacy.
Zukünftige Richtungen
There are numerous future directions for the study of 2-(4-ethyl-1-piperazinyl)-N-(3-methylbenzyl)-2-indanecarboxamide, including its potential use in treating metabolic disorders, cardiovascular diseases, and cancer. Further studies are needed to determine its long-term safety and efficacy, as well as its potential interactions with other drugs. Additionally, studies are needed to determine the optimal dosage and administration of this compound for various diseases.
Synthesemethoden
The synthesis of 2-(4-ethyl-1-piperazinyl)-N-(3-methylbenzyl)-2-indanecarboxamide involves the reaction of 2-chloro-5-nitrobenzoic acid with 4-ethylpiperazine to form 2-(4-ethyl-1-piperazinyl)-5-nitrobenzoic acid. This intermediate is then reduced with tin and hydrochloric acid to form 2-(4-ethyl-1-piperazinyl)-5-aminobenzoic acid, which is then coupled with 3-methylbenzylamine to form the final product.
Wissenschaftliche Forschungsanwendungen
2-(4-ethyl-1-piperazinyl)-N-(3-methylbenzyl)-2-indanecarboxamide has been extensively studied for its potential use in treating various diseases, including metabolic disorders, cardiovascular diseases, and cancer. It has been shown to improve insulin sensitivity, reduce inflammation and oxidative stress, and increase energy expenditure. In animal studies, it has been shown to improve lipid and glucose metabolism, as well as reduce the risk of atherosclerosis and hypertension.
Eigenschaften
IUPAC Name |
2-(4-ethylpiperazin-1-yl)-N-[(3-methylphenyl)methyl]-1,3-dihydroindene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N3O/c1-3-26-11-13-27(14-12-26)24(16-21-9-4-5-10-22(21)17-24)23(28)25-18-20-8-6-7-19(2)15-20/h4-10,15H,3,11-14,16-18H2,1-2H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXGMNSBXTPUXOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2(CC3=CC=CC=C3C2)C(=O)NCC4=CC=CC(=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]benzonitrile](/img/structure/B5106817.png)
![2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-6-nitro-1,3-benzothiazole](/img/structure/B5106819.png)
![2-[({[5-(4-chlorophenyl)-2-furoyl]amino}carbonothioyl)amino]benzoic acid](/img/structure/B5106830.png)
![ethyl (5-{[1-(4-chlorophenyl)-1H-pyrrol-2-yl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetate](/img/structure/B5106833.png)
![4-(2-hydroxy-5-nitrophenyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5106845.png)
![1-[3-(6-methoxy-2-naphthyl)-1H-pyrazol-4-yl]-N-methyl-N-[4-(1H-pyrazol-1-yl)benzyl]methanamine](/img/structure/B5106852.png)
![2-({5-[3-(2,4-dichlorophenoxy)propyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)-1-(4-methoxyphenyl)ethanone](/img/structure/B5106857.png)
![N-({[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]amino}carbonothioyl)-4-chlorobenzamide](/img/structure/B5106863.png)
![10-benzoyl-3,3-dimethyl-11-(3-pyridinyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5106875.png)
![3-cyclopropyl-N-[2-(methylthio)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B5106899.png)
![1-benzyl-5-{[5-(4-nitrophenyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5106903.png)
![3-{[(1-phenylcyclopentyl)methyl]amino}propanenitrile hydrochloride](/img/structure/B5106909.png)

